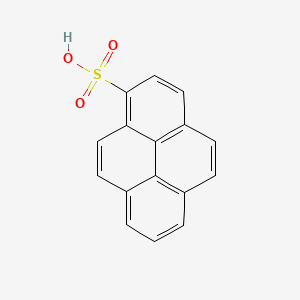

1-Pyrenesulfonic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBKMWCBFOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181186 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26651-23-0 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Pyrenesulfonic Acid Systems

Established and Novel Synthetic Pathways to 1-Pyrenesulfonic Acid

The primary route to this compound is through the direct electrophilic sulfonation of pyrene (B120774). This method is well-established and relies on the reaction of pyrene with a strong sulfonating agent.

The most common approach involves reacting pyrene with agents like concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide (SO₃). researchgate.netnumberanalytics.com A study describes a method of heating pyrene with an equimolar mixture of sulfuric acid and sodium sulfate (B86663) or with sodium hydrogen sulfate at temperatures of 150°C or higher to yield this compound. researchgate.net When using three molar equivalents of sulfuric acid and sodium sulfate at 180°C for 6 hours, a near-quantitative yield of the sodium salt of this compound was achieved. researchgate.net The choice of reagent and reaction conditions can be tuned to control the degree of sulfonation. For instance, using a large excess of a powerful sulfonating agent like oleum (B3057394) can lead to the formation of multiply-sulfonated products, such as 1,3,6,8-pyrenetetrasulfonic acid. nih.govresearchgate.netrsc.orgrsc.org

| Reagent(s) | Temperature | Duration | Product | Yield | Reference |

| Sulfuric acid, Sodium sulfate (1:3 molar ratio to pyrene) | 180°C | 6 hours | This compound sodium salt | ~100% | researchgate.net |

| Sulfuric acid, Sodium sulfate (1:2 molar ratio to pyrene) | 180°C | 6 hours | This compound sodium salt | 93% | researchgate.net |

| Sodium hydrogen sulfate (1:5.6 molar ratio to pyrene) | 180°C | 6 hours | This compound sodium salt | 80% | researchgate.net |

| Sulfur trioxide (SO₃) in nitromethane | 0°C | Not specified | This compound | Main product | researchgate.net |

Mechanistic and Regioselectivity Considerations in Pyrene Sulfonation Processes

The sulfonation of pyrene is a classic example of an electrophilic aromatic substitution (EAS) reaction. numberanalytics.com The electrophile, typically sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich pyrene ring. The regioselectivity of this reaction is dictated by the electronic structure of pyrene.

The pyrene scaffold has four distinct types of carbon atoms. Electrophilic attack is strongly favored at the 1, 3, 6, and 8 positions (the "active" non-K region). mdpi.com This preference is explained by the calculated localization energies, which represent the energy required to localize a pair of pi-electrons at a specific carbon atom to form the intermediate sigma complex (also known as an arenium ion). The 1, 3, 6, and 8 positions have significantly lower localization energies compared to the 4, 5, 9, and 10 positions (K-region) or the 2 and 7 positions (nodal positions). researchgate.netmdpi.com Consequently, monosulfonation of pyrene almost exclusively yields this compound under kinetically controlled conditions. researchgate.net Further sulfonation of this compound leads mainly to the 1,3-disulfonic acid, demonstrating the directing effect of the existing sulfonic acid group. researchgate.net

Alternative Synthetic Approaches for Site-Specific Sulfonation

While direct sulfonation is effective for producing this compound, achieving site-specificity for other isomers is challenging due to the inherent reactivity of the pyrene core. mdpi.com Strategies to access other substituted pyrenesulfonic acids often involve the sulfonation of an already substituted pyrene derivative. For example, the sulfonation of 3-hydroxybenzo[a]pyrene has been studied, demonstrating that functional groups already present on the aromatic system can direct the position of subsequent sulfonation. nih.gov

Another approach involves palladium-catalyzed C-H activation and arylation, which provides a versatile method for creating functionalized pyrenes. rsc.org While not a direct sulfonation method, this strategy allows for the synthesis of pyrene derivatives, such as 2-aryl pyrenes, which were previously difficult to access. These functionalized pyrenes could then potentially be subjected to sulfonation, offering an indirect route to pyrenesulfonic acids with substitution patterns not achievable through direct sulfonation of the parent pyrene. rsc.org

Systematic Derivatization and Functionalization of this compound

The sulfonic acid group of this compound is a key functional handle that allows for extensive derivatization. This enables the covalent attachment of the pyrene fluorophore to a wide range of molecules and materials.

Covalent Modifications via Sulfonyl Chloride Intermediates

A primary strategy for derivatizing this compound is to first convert it to the more reactive 1-pyrenesulfonyl chloride. This intermediate is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of covalent modifications. cymitquimica.com

1-Pyrenesulfonyl chloride readily reacts with nucleophiles such as amines (both aliphatic and aromatic) to form highly stable, fluorescent sulfonamides. thermofisher.commdpi.com It also reacts with hydroxyl groups to form sulfonate esters. cymitquimica.com This reactivity has made 1-pyrenesulfonyl chloride a valuable reagent in analytical and biochemical research for the fluorescent labeling of amines, amino acids, proteins, and other biomolecules for detection in chromatographic methods. thermofisher.commdpi.com Compared to other labeling agents like dansyl chloride, pyrenesulfonamides benefit from the higher absorptivity of the pyrene chromophore, which can lead to greater detection sensitivity. thermofisher.com

| Reactant | Product Type | Application | Reference |

| Aliphatic/Aromatic Amines | Sulfonamide | Fluorescent labeling for chromatography | thermofisher.com |

| Biogenic Polyamines (histamine, putrescine) | Sulfonamide | HPLC determination in food samples | mdpi.com |

| Proteins (hydroxyl groups) | Sulfonate ester | Detection of glycopeptides | cymitquimica.com |

Synthetic Routes to Modified Pyrene Scaffolds Incorporating Sulfonic Acid Functionality

Creating pyrene scaffolds with both a sulfonic acid group and other functional groups can be achieved by sulfonating an already modified pyrene. The sulfonation of 3-hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, is a notable example. This reaction is a key step in the phase II biotransformation of polycyclic aromatic hydrocarbons. nih.gov

Inventive approaches have led to the development of novel classes of reactive fluorescent agents based on a pyrene sulfonic acid nucleus that is further substituted with groups like hydroxyl, nitro, or carboxyl groups. These agents can also incorporate a reactive group (e.g., for conjugation) attached via a cleavable or non-cleavable linker. google.com Such multi-functionalized pyrenesulfonic acids are designed for advanced applications in bioassays, including multi-color detection formats. google.com

Synthesis of Hybrid Materials and Conjugates Incorporating this compound

The unique properties of this compound and its derivatives make them ideal for incorporation into larger systems, creating functional hybrid materials and conjugates.

Polymers and Porous Materials: Sulfonated pyrene units can be incorporated into polymers. For example, poly(pyrene) porous organic polymers (PyPOP) have been synthesized and then sulfonated to create PyPOP-SO₃H. researchgate.netnih.govtandfonline.com The introduction of sulfonic acid groups dramatically improves the material's dispersibility in water and enhances its ability to adsorb cationic dyes from aqueous solutions. researchgate.netnih.govtandfonline.com this compound has also been used to create water-soluble oligo(this compound) through electrosynthesis for use as a fluorescent sensor. caymanchem.com

Nanomaterials and Surfaces: this compound and its salts are highly effective at non-covalently functionalizing carbon nanomaterials. The pyrene moiety adsorbs strongly onto the surface of graphene through π-π stacking interactions, while the charged sulfonate group provides electrostatic repulsion, enabling the exfoliation of graphite (B72142) into stable aqueous dispersions of graphene nanosheets. rsc.orgacs.org Similarly, it has been used to prepare dye-doped silica (B1680970) nanoparticles (PTSA-SiNPs) for applications in anti-counterfeiting inks. mdpi.com In this system, a cationic polyelectrolyte is used as a bridge between the anionic pyrenesulfonate dye and the negatively charged silica surface. mdpi.com

Ionic Liquids and Coordination Polymers: The sodium salt of this compound can be used in simple metathesis reactions to synthesize novel ionic liquids where the pyrene-1-sulfonate (B1226679) anion is paired with various organic cations. acs.org Furthermore, pyrenesulfonates, particularly 1,3,6,8-pyrenetetrasulfonate (PTS), act as versatile ligands for constructing metal-coordination polymers. The sulfonic acid groups coordinate with metal ions, such as Europium(III), to form complex multi-dimensional structures. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 1 Pyrenesulfonic Acid Systems

Investigation of Photophysical Phenomena in 1-Pyrenesulfonic Acid and Its Derivatives

This compound is a well-regarded fluorescent probe, displaying absorption and emission maxima at approximately 346 nm and 376 nm, respectively. caymanchem.com Its derivatives are known for their long excited-state lifetimes, which makes them excellent candidates for studying molecular interactions and dynamics. acs.org

Time-resolved fluorescence spectroscopy is a powerful tool for monitoring molecular interactions and motions on the picosecond to nanosecond timescale, making it particularly suitable for analyzing the structure and dynamics of biomolecules. nih.gov The lifetime of the excited singlet and triplet states of pyrene (B120774) and its derivatives, including this compound, can be monitored using time-resolved spectrophotometry. allenpress.com

Studies have reported fluorescence lifetimes for this compound of approximately 59 ns. colostate.edu However, the fluorescence decay of this compound adducts can be complex, often exhibiting a biexponential profile. This indicates the presence of at least two different species in solution. acs.org For example, in aerated solutions, biexponential decay curves have been observed, which is a departure from the behavior of its sodium salt in aqueous solutions. acs.org The lifetime of the singlet excited state of pyrene is typically in the range of tens to hundreds of nanoseconds. doi.org

Table 1: Illustrative Fluorescence Lifetime Data for this compound and Related Compounds

| Compound/System | Lifetime (τ) | Conditions | Reference |

| This compound | ~59 ns | Not specified | colostate.edu |

| This compound adducts | Biexponential decay | Aerated solutions | acs.org |

| Pyrene | Tens to hundreds of ns | Singlet excited state | doi.org |

This table is for illustrative purposes and actual values may vary based on specific experimental conditions.

The fluorescence of this compound can be quenched by various molecules, and studying these quenching mechanisms provides insight into molecular interactions. colostate.edu It is crucial to combine fluorescence intensity measurements with lifetime measurements to distinguish between static and dynamic quenching mechanisms. colostate.edu

Dynamic quenching involves the interaction of the quencher with the fluorophore in its excited state, while static quenching involves the formation of a non-fluorescent complex between the quencher and the ground-state fluorophore. colostate.edu The fluorescence of this compound is known to be quenched by ferric ions (Fe³⁺) and nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. caymanchem.com

In a study involving the quenching of this compound by potassium iodide, the quenching mechanism was determined to be dynamic. colostate.edu In another instance, the fluorescence of this compound sodium salt was quenched when bound to the surface of monolayer-protected gold nanoparticles, a process attributed to fluorescence resonance energy transfer. mdpi.com When glutathione (B108866) was introduced, it displaced the this compound, leading to the recovery of fluorescence. mdpi.com The quenching of this compound by Hg²⁺ in water has been shown to yield the triplet state of the fluorescer quantitatively, with the formation of a cation radical. acs.org

Pyrene and its derivatives are well-known for their ability to form excimers—excited-state dimers that result from the association of an excited monomer with a ground-state monomer. acs.org This phenomenon is highly dependent on the concentration and the local environment. scbt.comacs.org Excimer emission is characterized by a broad, unstructured band at longer wavelengths compared to the monomer emission. acs.orgnih.gov

While this compound itself may not readily show excimer formation in all conditions, its derivatives and related compounds demonstrate this behavior. doi.orgnih.gov For instance, in concentrated solutions and in the solid state, pyrene derivatives can form excimers due to self-association. acs.org The formation of excimers can be influenced by the solvent, with solvophobic interactions in aqueous solutions driving the pre-association of pyrene units. acs.org

The kinetics of excimer formation can be complex. In some polymer systems containing pyrene, two types of excimer emissions have been observed: a one-center-type excimer and a sandwich-type excimer, originating from preformed ground-state pyrene aggregates. acs.org It has been noted that for some adducts of 1-pyrenesulfonate, no excimer band was observed up to millimolar concentrations. acs.orgnih.gov The absence of excimer formation can be confirmed by analyzing emission spectra at various concentrations and excitation spectra at different emission wavelengths. acs.org

The sulfonic acid group in this compound enhances its solubility in aqueous media and facilitates rapid electron transfer processes. scbt.com Intramolecular electron transfer is a key process in many chemical and biological systems, and derivatives of this compound have been used to study these phenomena.

In a supramolecular conjugate formed between a cationic perylene (B46583) derivative and this compound sodium salt, photoexcitation led to intramolecular electron transfer from the electron-donating this compound to the electron-accepting perylene derivative. rsc.org The rate constant for this electron transfer was determined to be 1.10 × 10¹¹ s⁻¹, with a quantum yield of 0.99. rsc.org This demonstrates the efficiency of this compound as an electron donor in such systems.

Furthermore, the this compound radical cation, generated through a two-photon ionization process, can undergo electron-transfer reactions with various nucleophilic anions. doi.org The study of these reactions provides insight into the influence of the surrounding medium on electron transfer rates. doi.orgacs.org

Analysis of Excimer Formation and Dissociation Kinetics in Aggregated States

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. 1D and 2D NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

In studies involving adducts of 1-pyrenesulfonate, ¹H NMR spectra show a characteristic signal pattern for the asymmetric pyrene group between δ 8–9.5 ppm. acs.org For a vinyl-decylimidazolium-pyrenesulfonate adduct, the ¹H NMR spectrum in CDCl₃ displayed multiplets for the aromatic protons of the pyrene moiety between δ 8.16–7.99 ppm, a doublet at δ 8.72 ppm, and another at δ 9.30 ppm. nih.gov

NMR is also used to study the interactions of this compound with other molecules. For example, titration of a G-quadruplex DNA solution with the sodium salt of this compound resulted in shifts and broadening of several imino resonances in the ¹H NMR spectrum, indicating an interaction. oup.com In another study, no observable changes in the NMR signals of a thrombin binding aptamer G-quadruplex were seen upon titration with this compound sodium salt, suggesting the absence of interaction in that specific case. semanticscholar.org

Table 2: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Pyrene Aromatic Protons | 8.16–7.99 | multiplet | nih.gov |

| Pyrene Aromatic Proton | 8.72 | doublet | nih.gov |

| Pyrene Aromatic Proton | 9.30 | doublet | nih.gov |

Data for 1-vinyl-3-decylimidazolium pyrene-1-sulfonate (B1226679) in CDCl₃. This table is for illustrative purposes.

Chromatographic and Electrophoretic Techniques for Purification and Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound and its sodium salt, with commercially available standards often specifying a purity of ≥97.0%. sigmaaldrich.comsigmaaldrich.com

Displacement chromatography has been shown to be an effective technique for the purification of oligonucleotides, where molecules with sulfonic acid groups, like those derived from pyrene, can act as high-affinity displacers on anion-exchange columns. dss.go.th The aromatic functionality of these molecules contributes to nonspecific interactions with the stationary phase, enhancing their binding affinity. dss.go.th

Capillary gel electrophoresis (CGE) is another high-resolution technique used for the purity analysis of molecules that have been purified using chromatographic methods. dss.go.th

Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) for Material Characterization

Raman and X-ray Photoelectron Spectroscopy are powerful non-destructive techniques for probing the vibrational and electronic properties of materials, respectively. In the context of this compound systems, these methods are frequently employed to confirm its presence, understand its interaction with other materials, and characterize the resulting composites.

Raman Spectroscopy is particularly sensitive to the vibrational modes of the pyrene core and the sulfonate group. While often used in conjunction with materials like graphene, specific spectral features of the pyrenesulfonate (PS) moiety can be identified. For instance, in studies of graphene functionalized with this compound sodium salt, an intense band appearing in the 900–1050 cm⁻¹ region of the Raman spectrum has been attributed to the PS moiety. nih.gov Furthermore, the interaction between this compound and a substrate can induce shifts in the Raman bands of the substrate. A notable example is the red shift observed in the graphitic 'G' band (from 1572 cm⁻¹ to 1576 cm⁻¹) of graphene upon modification with this compound sodium salt, indicating an electron-withdrawing effect from the graphene surface to the pyrene derivative. rsc.org

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For systems incorporating this compound, XPS is invaluable for confirming the successful functionalization of surfaces. Analysis of materials treated with pyrenesulfonic acid derivatives reveals characteristic core-level spectra. For example, in carbon nanotubes functionalized with a related compound, 1,3,6,8-pyrenetetrasulfonic acid sodium salt, high-resolution XPS spectra of the C 1s and S 2p regions confirm the presence of the sulfonic acid groups. The deconvolution of the C 1s spectrum typically shows components corresponding to C-C (around 284.8 eV), C-O, and C-S bonds (around 285.0 eV), while the S 2p spectrum shows a peak characteristic of the sulfur in the sulfonate group. researchgate.net

Table 1: Spectroscopic Data for this compound Systems from Raman and XPS

| Spectroscopic Technique | Feature | Approximate Position/Binding Energy | Observation | Reference(s) |

|---|---|---|---|---|

| Raman Spectroscopy | Pyrenesulfonate (PS) moiety band | 900-1050 cm⁻¹ | Intense band indicating the presence of the PS group. | nih.gov |

| Raman Spectroscopy | Graphene 'G' band shift | Red shift from 1572 cm⁻¹ to 1576 cm⁻¹ | Indicates electronic interaction and electron transfer. | rsc.org |

| XPS | C 1s (C-C/C-H) | ~284.8 eV | Main peak from the pyrene aromatic core. | researchgate.net |

| XPS | C 1s (C-S) | ~285.0 eV | Indicates the bond between the pyrene ring and the sulfur atom. | researchgate.net |

| XPS | S 2p | ~168.2 eV | Confirms the presence of the sulfonate (-SO₃H) group. |

Transient Absorption Measurements for Short-Lived Species Characterization

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states and reactive intermediates with lifetimes on the order of femtoseconds to milliseconds. This methodology has been crucial in elucidating the photochemical and photophysical pathways of this compound following photoexcitation.

In a typical experiment, a short laser pulse (the pump) excites the this compound molecule, and a second, time-delayed pulse (the probe) measures the absorption of the transient species generated. By varying the delay time between the pump and probe pulses, the formation and decay of these species can be monitored.

Studies on this compound (PySA) have utilized this technique to characterize its radical cation (Py•⁺SA⁻). For instance, upon laser flash photolysis at 355 nm, transient absorption spectra reveal a distinct absorption band with a peak around 460 nm, which is attributed to the this compound radical cation. doi.org These measurements have been instrumental in investigating electron-transfer reactions between the photo-generated Py•⁺SA⁻ and various nucleophilic anions. doi.org The experimental setup for such measurements often involves a Q-switched Nd:YAG laser for excitation and a xenon arc lamp as the analyzing light source. doi.org

Table 2: Transient Absorption Data for this compound Radical Cation

| Transient Species | Excitation Wavelength (nm) | Absorption Maximum (nm) | Observation | Reference(s) |

|---|---|---|---|---|

| This compound radical cation (Py•⁺SA⁻) | 355 | ~460 | Formation of the radical cation observed after laser flash photolysis. | doi.org |

Theoretical and Computational Chemistry Approaches to 1 Pyrenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 1-pyrenesulfonic acid and its derivatives. These computational methods provide insights into molecular geometry, electronic energy levels, and the distribution of electron density, which are fundamental to understanding the molecule's chemical behavior.

Studies utilizing DFT at levels such as rB3LYP/6-31G(d,p) have been conducted on 1-substituted pyrene (B120774) derivatives to analyze their molecular structure, electronic and solvation energies, and HOMO-LUMO energy gaps. researchgate.net These calculations have shown that the stability of such systems tends to increase with the polarity of the solvent. researchgate.net For instance, the interaction energies between pyrene sulfonates and graphene have been calculated at the PM6-DH2 level, including solvation effects, revealing insights into their binding affinities. nih.gov Specifically, the interaction energies for sodium pyrene-1-sulfonate (B1226679) (PSA) and sodium 4-(pyrene-1-yl)butane-1-sulfonate (PBSA) with a model graphene surface were calculated to be -111.3 and -123.8 kJ mol⁻¹, respectively. nih.gov This suggests that π–π interactions are the dominant force in the binding of these molecules to graphene. nih.gov

The reactivity of this compound can be predicted by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's propensity to act as an electron donor or acceptor. For example, in many pyrene derivatives, the lowest excited state (S1) is populated via a HOMO → LUMO π-π* transition. researchgate.net The sulfonic acid group, being electron-withdrawing, influences the electronic properties of the pyrene core, affecting its reactivity in processes like electron transfer. scbt.com

Table 1: Calculated Interaction Energies of Pyrene Sulfonates with Graphene

| Compound | Method | Interaction Energy (kJ mol⁻¹) |

|---|---|---|

| Sodium pyrene-1-sulfonate (PSA) | PM6-DH2 with COSMO | -111.3 nih.gov |

| Sodium 4-(pyrene-1-yl)butane-1-sulfonate (PBSA) | PM6-DH2 with COSMO | -123.8 nih.gov |

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in solution and its interactions with other molecules at an atomistic level. These simulations model the movement of atoms over time, providing a dynamic picture of processes like aggregation, solvation, and binding.

MD simulations have been employed to understand the interactions between pyrene derivatives and graphene surfaces in aqueous environments. mdpi.comuobasrah.edu.iq These studies have shown that the pyrene moiety of this compound adsorbs onto the graphene surface primarily through π-π stacking interactions. mdpi.com The hydrophilic sulfonic acid group enhances solubility in water and helps to stabilize graphene dispersions by preventing reaggregation through electrostatic and steric repulsion. mdpi.comuobasrah.edu.iq For example, simulations using the MMFF94 force field have been used to study the adsorption of multiple functionalized pyrene molecules on a graphene flake, revealing how these molecules arrange themselves on the surface. mdpi.com

In solution, this compound and its salts are known to form aggregates. scbt.comacs.org MD simulations can provide insights into the structure and stability of these aggregates, which are often influenced by factors such as concentration and solvent polarity. scbt.com The simulations can reveal the preferred orientations of the molecules within the aggregate, highlighting the role of π-π stacking and electrostatic interactions involving the sulfonate groups. Dynamic light scattering (DLS) experiments have confirmed the presence of aggregates in solutions of pyrene-1-sulfonate derivatives, with the size of the aggregates depending on the solvent and concentration. acs.org

Furthermore, MD simulations have been used to study the interaction of this compound with biological macromolecules, such as proteins. ug.edu.pl These simulations can help to identify binding sites and understand the forces driving the complexation, which is crucial for applications in biochemistry and drug design. ug.edu.pl

Computational Modeling of Spectroscopic Signatures and Excited-State Properties

Computational modeling plays a crucial role in interpreting and predicting the spectroscopic signatures and excited-state properties of this compound. Methods like Time-Dependent Density Functional Theory (TDDFT) are widely used to calculate electronic transitions and excited-state characteristics. researchgate.net

TDDFT calculations can predict the absorption and fluorescence spectra of pyrene derivatives, which are characterized by distinct vibronic structures. researchgate.netacs.org These calculations help to assign the observed spectral bands to specific electronic transitions. For example, studies have shown that the lowest excited singlet state (S1) in many pyrene compounds arises from a HOMO → LUMO π-π* transition. researchgate.net The calculated excitation energies for the ¹La and ¹Lb states of pyrene are generally in good agreement with experimental values. researchgate.net

The excited-state properties of this compound are of particular interest due to its use as a fluorescent probe. Computational models can elucidate the nature of the excited state, including charge transfer character and potential energy surfaces. researchgate.net For instance, calculations on 1-substituted pyrenes have revealed that charge transfer between the substituent and the pyrene core can occur in the excited state. researchgate.net The influence of the solvent on the excited-state properties can also be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

The electron-transfer reactions of the this compound radical cation (Py•+SA-) have been investigated using transient absorption measurements, and the kinetics can be modeled using formalisms like the Jortner and Bixon theory. doi.org This involves calculating parameters such as the solvent reorganization energy (λs) and intramolecular reorganization energies to understand the factors controlling the electron transfer rates. doi.org

Table 2: Calculated Excited-State Properties for Pyrene Derivatives

| Property | Method | Finding |

|---|---|---|

| Lowest Excited State (S1) | TDDFT | Populated via HOMO → LUMO π-π* transition in many pyrene derivatives. researchgate.net |

| Excitation Energies | TDDFT | Good agreement with experimental values for ¹La and ¹Lb states of pyrene. researchgate.net |

| Charge Transfer | TDDFT | Slight charge transfers observed between substituent and pyrene in the first excited singlet state of some derivatives. researchgate.net |

| Electron Transfer Rate (kq) | Jortner-Bixon Formalism | Observed kqNf values were significantly lower than k_q_bulk values, indicating a strong influence of the Nafion membrane environment. doi.org |

Predictive Modeling of Supramolecular Assembly and Host-Guest Complexation

Predictive modeling is a valuable tool for understanding and designing supramolecular assemblies and host-guest complexes involving this compound. These models can range from molecular mechanics to higher-level quantum mechanical methods to predict the structure, stability, and properties of these complex systems. nih.gov

The strong π-π stacking interactions of the pyrene core make this compound an excellent building block for supramolecular structures. scbt.comacs.org Computational models can predict how these molecules will self-assemble in solution or on surfaces. For example, modeling has been used to understand the formation of aggregates and the stabilization of graphene dispersions. mdpi.comacs.org The models can help rationalize the role of the pyrene moiety in π-π stacking and the sulfonate group in providing aqueous solubility and electrostatic repulsion. mdpi.com

In the context of host-guest chemistry, computational methods can predict the binding affinity and geometry of this compound with various host molecules, such as cyclodextrins or specifically designed molecular clefts. ug.edu.plnih.govagya.info These calculations are essential for designing systems with specific recognition properties. For instance, NMR titration experiments, supported by a lack of observable changes in NMR signals, have shown no significant interaction between the sodium salt of this compound and the thrombin binding aptamer (TBA) G-quadruplex, suggesting that the pyrene moiety does not bind in this specific case. oup.com

DFT simulations have also been used to model the arrangement of guest anions, such as 1-pyrenesulfonate, within the galleries of layered double hydroxides (LDHs). uc.pt These models help to understand the packing of the guest molecules and how it influences the material's properties, such as its fluorescence behavior. uc.pt The combination of experimental data with computational modeling provides a powerful approach to predict and control the formation of these complex supramolecular architectures. researchgate.netoup.com

Applications of 1 Pyrenesulfonic Acid in Advanced Research Disciplines

Development of Fluorescent Probes and Chemical Sensors in Analytical Chemistry

The intrinsic fluorescence of 1-pyrenesulfonic acid makes it a versatile platform for the development of fluorescent probes and chemical sensors. caymanchem.com It exhibits absorption and emission maxima at approximately 346 nm and 376 nm, respectively. caymanchem.com This fluorescence can be quenched or enhanced by the presence of specific analytes, forming the basis of its sensing applications. caymanchem.comnih.gov

The fluorescence of this compound is sensitive to the presence of certain metal ions, a phenomenon that has been harnessed for their detection. A notable example is the quenching of its fluorescence by ferric ions (Fe³⁺). caymanchem.comnih.gov This quenching mechanism allows for the development of sensors for the detection of Fe³⁺ in aqueous solutions. caymanchem.comnih.gov Research has demonstrated that oligo(this compound) can be used as a reusable fluorescent sensor for the effective detection of Fe³⁺. caymanchem.com The interaction between the pyrene (B120774) derivative and the metal ion disrupts the excited state of the fluorophore, leading to a decrease in fluorescence intensity. acs.org

Similarly, the fluorescence of pyrene derivatives can be influenced by other heavy metal ions like silver (Ag⁺). acs.orgresearchgate.net While the specific mechanisms can vary, they often involve the formation of a non-fluorescent complex between the excited state of the pyrene derivative and the metal ion, which is followed by rapid intersystem crossing. acs.org Picosecond laser photolysis studies have been employed to confirm that the triplet state is induced by this fluorescence quenching. acs.org

Table 1: Examples of Ion Sensing with Pyrene-Based Probes

| Analyte | Probe | Sensing Principle | Reference |

|---|---|---|---|

| Fe³⁺ | This compound | Fluorescence quenching | caymanchem.comnih.gov |

| Fe³⁺ | Oligo(this compound) | Fluorescence quenching | caymanchem.com |

| Ag⁺ | This compound | Fluorescence quenching | acs.org |

| Ni²⁺ | 4-phenyl-2-(pyren-1-yl)-1,8-naphthyridine | "Turn-on" fluorescence | researchgate.net |

The application of pyrene-based fluorescent probes extends to environmental monitoring, particularly for the detection of pollutants. scbt.comwhiterose.ac.uk For instance, the fluorescence of this compound can be quenched by nitroaromatic compounds, including the explosive components 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT), in aqueous media. caymanchem.com This provides a basis for developing sensors to detect these hazardous materials in the environment. caymanchem.com

Furthermore, pyrene derivatives are utilized as probes to detect and quantify polycyclic aromatic hydrocarbon (PAH) contamination in water and soil. scbt.com In a novel approach, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA), a related pyrene derivative, has been used for the detection of synthetic microfibers in aqueous environments, highlighting its potential in monitoring emerging pollutants like microplastics. whiterose.ac.uk The interaction between the dye and the microfibers leads to changes in fluorescence intensity, which can be quantified. whiterose.ac.uk

Another strategy involves the use of this compound (PSA) to functionalize single-walled carbon nanotubes (SWCNTs) for the creation of gas sensors. matec-conferences.org For example, citrate-stabilized gold nanoparticles were self-assembled on PSA-decorated SWCNTs and then fused to create gold nanowires. matec-conferences.org The resulting hybrid network demonstrated enhanced sensitivity to hydrogen sulfide (B99878) (H₂S) gas at the parts-per-billion level. matec-conferences.org

In the realm of biosensing, this compound and its derivatives are employed in the creation of sensors for various analytes, often leveraging fluorescence resonance energy transfer (FRET) techniques. scbt.com These biosensors can detect analytes with high sensitivity. mdpi.com

One example is the development of a nanoplatform for the detection of glutathione (B108866) (GSH). mdpi.com This system used monolayer-protected gold nanoparticles (MPGNs) coated with cationic ligands, which electrostatically bind the anionic this compound sodium salt, leading to fluorescence quenching. mdpi.com Upon the addition of GSH, it binds to the gold nanoparticles, causing the release of the this compound and subsequent recovery of fluorescence. mdpi.com This "turn-on" fluorescence mechanism allows for the sensitive and selective detection of GSH. mdpi.com

Strategies for Environmental Monitoring and Pollution Sensing

Integration into Functional Materials for Optoelectronic and Sensing Devices

This compound plays a crucial role in the development of functional materials for optoelectronic and sensing applications. scbt.commdpi.comresearchgate.net Its ability to interact with other materials, such as graphene and polymers, through non-covalent interactions is key to its utility in this domain. mdpi.comrsc.org

This compound sodium salt (also referred to as PSA or PS1) has been extensively used as an effective exfoliating agent for graphite (B72142) to produce graphene dispersions in water. rsc.orgresearchgate.netuclm.es The pyrene moiety of the molecule adsorbs onto the surface of graphene through strong π-π stacking interactions, while the sulfonate group provides electrostatic repulsion, preventing the graphene sheets from re-aggregating. rsc.orgnih.gov This method yields stable, highly crystalline graphene flakes. researchgate.net

The efficiency of exfoliation can be influenced by the structure of the pyrene derivative. nih.govfu-berlin.de Studies comparing different pyrene derivatives have shown that this compound sodium salt provides a high yield of exfoliated graphene, with concentrations reaching up to 0.8-1 mg/mL. nih.gov The number and position of the functional groups on the pyrene core are critical factors. uclm.esfu-berlin.de For instance, it has been observed that using a pyrene with four sulfonate groups (Py-4SO₃) results in a significantly lower exfoliation yield compared to one with a single group (Py-1SO₃). uclm.esnih.gov The stability of these dispersions is often characterized by zeta potential measurements, with values between -30 and -50 mV indicating good stability. rsc.org

Table 2: Graphene Dispersion Properties with Different Pyrene-Based Stabilizers

| Stabilizer | Graphene Concentration (mg/mL) | Key Finding | Reference |

|---|---|---|---|

| This compound sodium salt (Py-1SO₃) | ~0.8-1 | High exfoliation yield. | nih.gov |

| 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (Py-4SO₃) | ~0.04 | Lower exfoliation yield compared to Py-1SO₃. | nih.gov |

| Sodium 4-(pyrene-1-yl)butane-1-sulfonate (PBSA) | ~0.60 ± 0.07 (for rGO) | Enhanced stability of aqueous reduced graphene oxide dispersions compared to PSA. | nih.gov |

| This compound sodium salt (PS1) | 0.28 | Used to obtain biocompatible and inkjet-printable graphene dispersions. | rsc.org |

| Bis-pyrene stabilizer (BPS) | 0.72 | Higher exfoliation efficiency compared to mono-pyrene stabilizers. | rsc.org |

This compound and its derivatives can be incorporated as dopants or functional components in polymeric matrices and thin films to enhance their properties for various applications. caymanchem.commdpi.com For example, this compound has been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires. caymanchem.com

In another application, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PTSA) was used as both a dopant and a cross-linking agent in the fabrication of a polyaniline (PANI)-based composite film. mdpi.com The PTSA facilitated charge transport within the PANI network, leading to lower resistance and higher specific capacitance. mdpi.com The aromatic structure of PTSA also played a synergistic role in enhancing the electrochemical performance and acted as a scaffold to regulate the polymer's morphology. mdpi.com

Furthermore, this compound-functionalized single-walled carbon nanotubes have been used to create composite sensors with polyaniline, resulting in improved sensitivity and stability compared to pristine polyaniline sensors. researchgate.net

Utilization in Nanomaterials and Composites

This compound and its derivatives are integral to the development of advanced nanomaterials and composites, leveraging their unique photophysical properties and their ability to interact with various nanostructures through non-covalent forces.

Silica (B1680970) Nanoparticles

The incorporation of pyrene-based dyes, such as the sodium salt of 1,3,6,8-pyrenesulfonic acid (PTSA), into silica nanoparticles (SiNPs) has been a strategy to enhance the stability of fluorescent materials for applications like anti-counterfeiting inks. mdpi.comresearchgate.net In one method, the anionic PTSA is successfully encapsulated within SiNPs using a cationic polyelectrolyte, poly(diallyldimethylammonium chloride), as a bridge in a reverse microemulsion process. mdpi.comresearchgate.netresearchgate.net This encapsulation leads to the formation of PTSA-doped silica nanoparticles (PTSA-SiNPs) which exhibit desirable fluorescence, thermal stability, and photostability. mdpi.comresearchgate.net The resulting PTSA-SiNP water-based anti-counterfeiting ink can be used for screen printing, creating patterns that are invisible under normal light but fluoresce under UV light. mdpi.comresearchgate.net

The mechanism involves the electrostatic interaction between the anionic dye and the cationic polyelectrolyte, which is then encapsulated by the silica matrix formed from the hydrolysis and condensation of a silicon source like tetraethoxysilane (TEOS). mdpi.comresearchgate.net This method overcomes the repulsion between the anionic dye and the negatively charged surface of silica nanoparticles. mdpi.comresearchgate.net The resulting nanoparticles show enhanced brightness and photostability compared to the free dye in solution. researchgate.net

Carbon Nanotubes

This compound plays a crucial role in the non-covalent functionalization of carbon nanotubes (CNTs), facilitating their dispersion and use in various applications. The pyrene moiety of the acid interacts with the graphitic surface of CNTs via π-π stacking, while the sulfonic acid group provides desired functionality. rsc.orgresearchgate.net This non-covalent approach preserves the intrinsic electronic properties of the CNTs. researchgate.net

This functionalization strategy has been employed to create uniform core-shell structured polyaniline-multiwall carbon nanotube (MWNT) nanocomposites. rsc.org In this process, this compound aids in dispersing the MWNTs and directs the polymerization of the polyaniline shell. rsc.org The resulting nanocomposites have shown potential for use in high-performance electrochemical supercapacitors. rsc.org

Furthermore, single-walled carbon nanotubes (SWCNTs) functionalized with this compound have been used to create electrodes for the bioelectrocatalytic reduction of dioxygen. researchgate.net This functionalization is also key in the development of chemical sensors. For instance, SWCNTs decorated with gold nanowires, using this compound as a template, have demonstrated improved sensitivity for detecting hydrogen sulfide gas at parts-per-billion concentrations. nih.gov

Quantum Dots

While direct applications of this compound with quantum dots are not extensively detailed in the provided context, the principles of its use with other nanomaterials suggest potential applications. The ability of the pyrene group to anchor to surfaces and the functionality of the sulfonic acid group could be exploited for surface modification of quantum dots, influencing their solubility, stability, and interaction with other molecules.

Applications in Porous Organic Frameworks and Organic Salts

This compound and its derivatives are utilized in the construction of porous organic frameworks (POFs) and the formation of organic salts with unique structural and functional properties.

In the design of diamondoid porous organic salts (d-POS), the bulkiness of the sulfonic acid can control the extent of interpenetration of the networks. researchgate.net For example, using this compound can lead to a two-fold interpenetrated structure with two-dimensional channels. researchgate.net This demonstrates the role of the molecular geometry of the acid in dictating the final architecture of the porous material. researchgate.net

Research has also explored the use of this compound-functionalized 2D boron nitride (BN) nanoflakes incorporated into sulfonated poly(ether ether ketone) to create efficient electrolyte membranes with enhanced durability and dimensional stability. semanticscholar.org While not a traditional porous organic framework, this application in porous polymer membranes highlights the utility of the compound in creating materials with controlled porosity and functionality for applications such as fuel cells. semanticscholar.org Covalent organic frameworks (COFs), which are crystalline porous polymers, represent another class of materials where the principles of molecular design using functionalized building blocks are paramount, though specific examples with this compound were not detailed in the provided information. nih.govacs.org

Exploitation in Anti-Counterfeiting and Security Inks

The distinct fluorescent properties of this compound and its salts make them highly valuable for applications in anti-counterfeiting and the production of security inks. nih.govresearchgate.netrsc.org

The tetrasodium salt of 1,3,6,8-pyrenesulfonic acid (PTSA) is a key component in this field. nih.govresearchgate.netrsc.org It exhibits a strong blue fluorescence under ultraviolet (UV) light, a property that is harnessed to create invisible security features. nih.govresearchgate.netrsc.org Water-based fluorescent inks can be formulated using PTSA, which are colorless under visible light but reveal patterns or information when exposed to a UV light source. nih.govresearchgate.netrsc.org

To enhance the practicality of these inks, PTSA is often combined with binders like hydroxyethyl (B10761427) cellulose (B213188) to create stable and printable formulations for inkjet and screen printing. nih.govuns.ac.rs These inks can be used to print various patterns, such as QR codes and logos, on substrates like paper. nih.gov Furthermore, by mixing PTSA with other pigments, red, green, and blue fluorescent inks can be created, expanding the possibilities for multi-color anti-counterfeiting designs. nih.gov

To improve the durability and stability of these security features, PTSA can be doped into silica nanoparticles. mdpi.comresearchgate.net The resulting material, when incorporated into a polyurethane waterborne emulsion, forms a water-based anti-counterfeit ink with excellent fluorescence properties, heat stability, and photostability. mdpi.comresearchgate.net The printability and resistance properties of inks formulated with 1,3,6,8-pyrene sulfonic acid tetrasodium salt have been systematically evaluated, confirming their suitability for security applications. uns.ac.rsresearcher.life

Exploration in Supramolecular Chemistry and Self-Assembly Processes

This compound is a significant molecule in the fields of supramolecular chemistry and self-assembly due to its distinct molecular structure, which combines a large, planar, aromatic pyrene core with a polar, ionic sulfonic acid group. This amphiphilic character drives its participation in various non-covalent interactions, leading to the formation of ordered molecular architectures.

Non-Covalent Interactions Leading to Defined Molecular Architectures

The pyrene moiety of this compound facilitates strong π-π stacking interactions, a key driving force in its self-assembly. scbt.com In aqueous solutions, this compound has been shown to dimerize, though it resists the formation of larger aggregates or micelles. researchgate.net This behavior is attributed to the balance between the hydrophobic interactions of the pyrene rings and the electrostatic repulsion of the sulfonate groups.

The self-assembly process can be influenced by the presence of other molecules. For instance, the interaction of pyrene-1-sulfonate (B1226679) anions with imidazolium-based cations can lead to the formation of supramolecular structures. acs.org In these systems, the cation interactions can promote self-organization, with the pyrene-1-sulfonate acting as a nucleating center. acs.org Spectroscopic studies of these adducts suggest the formation of species where the pyrene units are embedded in nanostructured aggregates, leading to a reduction in the fluorophore's mobility. acs.org The unique aggregation behavior, influenced by factors like concentration and solvent, results in varied luminescent properties. scbt.com This principle of non-covalent functionalization is also central to the exfoliation of 2D materials like graphene in water, where this compound sodium salt acts as a stabilizer. acs.org

Host-Guest Complexation Studies for Molecular Recognition

This compound and its derivatives are valuable probes in host-guest complexation studies, primarily due to their fluorescent properties which can change upon binding within a host molecule. The complexation of pyrene with host molecules like β-cyclodextrin has been studied extensively. acs.org

In one notable application, this compound has been used as a cofactor in a synthetic enzyme-like system. nih.gov It can be bound within the active site of a molecularly imprinted polymer (MINP), forming an artificial enzyme-cofactor complex. nih.gov This complex was shown to be effective in catalyzing the hydrolysis of acetals, a reaction that was inefficient with the acid cofactor alone. nih.gov The binding within the host's hydrophobic pocket can shift the apparent acidity of the sulfonic acid, enabling catalysis under conditions where it would otherwise be inactive. nih.gov The binding constants for such host-guest complexes can be determined using techniques like fluorescence titration. nih.gov These studies provide fundamental insights into molecular recognition and the mechanisms of enzyme-mimetic catalysis. nih.gov

Role in Catalysis and Reaction Mechanism Studies

This compound and its radical cation have been instrumental in studies of reaction mechanisms, particularly in the context of electron-transfer reactions.

In one study, the electron-transfer reaction from various nucleophilic anions to the this compound radical cation (Py•+SA−) was investigated within Nafion membranes using transient absorption measurements. doi.org The radical cation was generated through a resonant two-photon ionization process. doi.org The research found that the rates of these quenching reactions were significantly slower in the Nafion membrane compared to bulk solutions. doi.org This attenuation was attributed to the specific microenvironment within the membrane, demonstrating the influence of the reaction medium on electron-transfer kinetics. doi.org Such studies are crucial for understanding fundamental reaction mechanisms in constrained environments, which is relevant to fields like fuel cell technology where Nafion is commonly used. doi.org

Application in Advanced Separation Technologies

The unique molecular structure of this compound, which combines a large, hydrophobic polycyclic aromatic pyrene core with a hydrophilic sulfonic acid group, confers valuable properties for its use in advanced separation technologies. scbt.com Its amphiphilic nature and inherent fluorescence make it a versatile tool in techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). scbt.comcaymanchem.com

In separation science, this compound is utilized both as a component of the separation system and as a model analyte for method development. Its sulfonic acid group enhances its solubility in aqueous solutions, which is crucial for creating mobile phases or derivatizing other molecules in an aqueous environment. scbt.com Furthermore, its strong fluorescence, with distinct excitation and emission wavelengths, allows for highly sensitive detection. caymanchem.comsigmaaldrich.com

Table 1: Photophysical Properties of this compound This table outlines the key fluorescent properties of this compound, which are fundamental to its application as a fluorescent probe in separation and detection methods.

| Property | Value | Solvent/Conditions | Source |

| Excitation Wavelength (λex) | 346 nm | Aqueous Solution | caymanchem.com |

| Emission Wavelength (λem) | 376 nm | Aqueous Solution | caymanchem.com |

| Excitation Wavelength (λex) | 314 nm | Methanol | sigmaaldrich.com |

| Emission Wavelength (λem) | 376 nm | Methanol | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

In the field of HPLC, this compound serves as a valuable acidic probe molecule for evaluating the performance of different stationary phases. chromatographyonline.com Due to its acidic nature, it is often included in test mixtures with neutral and basic compounds to assess a column's ability to separate analytes with diverse chemical properties without significant peak tailing. chromatographyonline.com

Research has demonstrated its use in comparing the performance of conventional C18 columns with modern charged surface hybrid (CSH) columns. chromatographyonline.com In separations using low-ionic-strength acidic mobile phases like 0.1% formic acid, traditional columns can show poor peak shapes for basic compounds. chromatographyonline.com The inclusion of this compound in the analyte mix helps to confirm the column's effectiveness for acidic compounds while evaluating performance for other compound types. For instance, studies show excellent peak shapes for basic analytes on CSH columns under conditions where this compound is also effectively separated. chromatographyonline.com

Table 2: Example of HPLC Separation Featuring this compound as a Test Analyte This interactive table details the conditions used in a comparative study of various HPLC columns, where this compound was one of the analytes in a test mixture.

| Parameter | Condition | Source |

| Analytes | This compound, Flavone, Imipramine, Fenoprofen, Amitriptyline, Diclofenac, Octanophenone | chromatographyonline.com |

| Columns Compared | Regular C18, Charged Surface Hybrid (CSH) C18, Phenyl-Hexyl, Fluoro-Phenyl | chromatographyonline.com |

| Mobile Phase A | 0.1% Formic acid in water | chromatographyonline.com |

| Mobile Phase B | Acetonitrile | chromatographyonline.com |

| Gradient | 5–95% B in 5 min | chromatographyonline.com |

| Flow Rate | 0.5 mL/min | chromatographyonline.com |

| Detection | UV absorbance at 254 nm | chromatographyonline.com |

| Observation | This compound was used as the acidic model compound in a mix to test column performance, particularly the peak shape of basic drugs on CSH columns. | chromatographyonline.com |

Capillary Electrophoresis (CE)

This compound is particularly significant in the CE technique known as Micellar Electrokinetic Chromatography (MEKC). wikipedia.org MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of neutral analytes, which is not possible with standard capillary zone electrophoresis. nih.gov The technique relies on the addition of a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org

These micelles act as a pseudo-stationary phase, and neutral analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer (mobile phase). wikipedia.orgnih.gov this compound and its salts can function as anionic surfactants to form this micellar phase. caymanchem.com The hydrophobic pyrene group forms the core of the micelle, while the charged sulfonate group faces the aqueous buffer, allowing the entire structure to migrate in the electric field. caymanchem.com

Beyond its role in forming the separation medium, this compound is also employed as a derivatizing agent. google.com Low molecular weight compounds can be tagged with this fluorescent molecule to enable their detection and analysis by capillary zone electrophoresis and other separation techniques. google.com

Challenges and Future Research Directions for 1 Pyrenesulfonic Acid

Addressing Synthetic Scalability and Purity Requirements for Advanced Research

A primary challenge in the broader application of 1-pyrenesulfonic acid and its derivatives is the development of synthetic methods that are both scalable and yield high-purity products. While laboratory-scale syntheses are established, large-scale production often presents difficulties, including environmental concerns and low yields. mdpi.com Traditional multi-step syntheses can be inefficient, involving significant waste and purification challenges. rsc.org For instance, the sulfonation of pyrene (B120774) can lead to a mixture of isomers, requiring meticulous separation to isolate the desired this compound.

Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. One-step methodologies, such as direct sulfonation with potent agents like fuming sulfuric acid, show promise in simplifying the process and reducing waste. rsc.orgnih.govrsc.org However, controlling the regioselectivity of the sulfonation to favor the 1-position remains a key objective. Furthermore, achieving the high purity levels (often ≥97%) demanded by advanced applications, such as in fluorescent probes and organic electronics, necessitates the development of advanced purification techniques beyond simple recrystallization. calpaclab.comnacchemical.com High-performance liquid chromatography (HPLC) is often required to ensure the requisite purity for sensitive applications. calpaclab.comsigmaaldrich.com The development of scalable and cost-effective purification strategies is therefore as crucial as the synthetic methodology itself.

Strategies for Enhancing Photophysical Performance and Stability for Next-Generation Research Tools

The efficacy of this compound as a research tool is intrinsically linked to its photophysical properties. While it exhibits useful fluorescence, there is a continuous drive to enhance its performance, including its quantum yield, photostability, and sensitivity. acs.orgacs.org The flat structure of the pyrene core can lead to π-stacking and excimer formation, which can quench fluorescence intensity and limit its application in devices like organic light-emitting diodes (OLEDs). nii.ac.jp

Strategies to improve photophysical performance are a key area of future research. One approach involves the strategic introduction of various substituents onto the pyrene ring. nii.ac.jp For example, the addition of bulky aryl groups can prevent π-stacking and enhance fluorescence. gdut.edu.cn Alkyl groups have also been shown to enhance the fluorescence quantum yield of the pyrene chromophore through σ–π conjugation. acs.org Another strategy is the incorporation of pyrene moieties into larger molecular architectures, such as D–π–A (donor-π-acceptor) dyes, to tune their light-harvesting properties for applications like dye-sensitized solar cells. rsc.org

Furthermore, enhancing the photostability of this compound and its derivatives is critical for long-term applications. uns.ac.rs Encapsulating the molecule within protective matrices, such as silica (B1680970) nanoparticles, has been shown to improve its stability against degradation and oxidation under UV light. mdpi.com Future work will likely explore novel encapsulation methods and the development of intrinsically more stable pyrene derivatives through targeted chemical modifications.

Developing Novel Application Paradigms Beyond Established Research Domains

While this compound is well-established as a fluorescent probe for studying micelles and as a dopant in conducting polymers, there is significant potential to expand its applications into new and emerging fields. caymanchem.com Its unique properties make it a candidate for a range of advanced materials and technologies.

Future research will likely focus on harnessing the properties of this compound for novel applications. For example, its use as a building block for metal-organic frameworks (MOFs) is an area of growing interest. smolecule.com The sulfonic acid groups can act as ligands, enabling the creation of porous materials with tailored properties for catalysis or sensing. smolecule.com In the realm of materials science, this compound and its derivatives are being explored for the development of flexible electronic devices, including strain sensors, by creating conductive inks with materials like graphene. mdpi.com The ability of pyrene derivatives to facilitate the exfoliation of graphite (B72142) into graphene sheets opens up possibilities for creating novel composite materials with enhanced properties. mdpi.com Furthermore, its application in anti-counterfeiting technologies, where it can be used in invisible inks that fluoresce under UV light, is a promising avenue. nih.govrsc.orguns.ac.rs

Interdisciplinary Approaches and Synergies with Emerging Technologies in Chemical Science

The future advancement of this compound research will heavily rely on interdisciplinary collaboration and the integration of emerging technologies. The complex challenges associated with its synthesis, characterization, and application necessitate a multifaceted approach that draws on expertise from various fields.

Synergies with computational chemistry, for instance, can provide valuable insights into the structure-property relationships of pyrene derivatives. rsc.org Density Functional Theory (DFT) calculations can help predict the photophysical and electronic properties of new molecules, guiding synthetic efforts towards compounds with desired characteristics. nii.ac.jpvulcanchem.com The combination of experimental studies with theoretical modeling will be crucial for understanding and optimizing the performance of this compound-based systems.

Furthermore, the integration of this compound with nanotechnology presents exciting opportunities. acs.org The development of hybrid materials, such as the aforementioned graphene composites and silica nanoparticles, demonstrates the potential of combining this fluorescent molecule with nanoscale structures to create materials with novel functionalities. mdpi.commdpi.com As emerging technologies like advanced microscopy and spectroscopy techniques become more accessible, they will enable a more detailed investigation of the behavior of this compound in complex environments, from biological systems to advanced materials, paving the way for its use in increasingly sophisticated applications. unesp.br

Q & A

Q. What are the primary methods for synthesizing and characterizing 1-pyrenesulfonic acid (PSA) in laboratory settings?

PSA is synthesized via sulfonation of pyrene using concentrated sulfuric acid or sulfur trioxide. Post-synthesis, purity is confirmed via high-performance liquid chromatography (HPLC) (≥97% purity threshold) and structural validation via FT-IR (e.g., sulfonic acid group absorption at ~1035 cm⁻¹) and UV-vis spectroscopy (π-π* transitions at ~340 nm). Melting point analysis (125–129°C) and mass spectrometry (m/z 282.035) are critical for verifying crystallinity and molecular integrity .

Q. How does this compound stabilize nanomaterials like graphene during liquid-phase exfoliation?

PSA non-covalently binds to graphene via π-π stacking between its pyrene moiety and graphene’s sp² carbon lattice. The sulfonic acid group enhances hydrophilicity, stabilizing dispersions in aqueous media. Studies show PSA achieves graphene concentrations up to 1 mg mL⁻¹, with atomic force microscopy (AFM) confirming reduced sheet restacking .

Q. What role does PSA play in fluorescence-based studies, and how is its quenching efficiency measured?

PSA’s strong fluorescence (λₑₓ = 340 nm, λₑₘ = 376 nm) makes it a probe for studying electron transfer or binding interactions. Quenching efficiency is quantified via Stern-Volmer plots, with PSA-albumin binding studies showing a static quenching mechanism (Kₛᵥ = 2.5 × 10⁴ M⁻¹) .

Q. What are the key considerations for selecting PSA as a stabilizer in nanomaterial synthesis?

Critical factors include:

- pH sensitivity : PSA’s sulfonic group deprotonates above pH 2, affecting colloidal stability.

- Concentration : Optimal PSA-to-nanomaterial ratios (e.g., 0.1–0.5 mg mL⁻¹ for graphene) balance steric and electrostatic stabilization.

- Solvent compatibility : Aqueous systems are preferred due to PSA’s hydrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in PSA’s stabilization efficiency across different carbon nanomaterials?

Discrepancies arise from nanomaterial curvature (e.g., PSA stabilizes flat graphene better than curved carbon nanotubes). Systematic studies using Raman spectroscopy (D/G band ratios) and zeta potential measurements (±30–40 mV for stable dispersions) can isolate surface geometry effects .

Q. What experimental design optimizes PSA’s use in enhancing polymer solar cell (PSC) efficiency?

PSA-grafted graphene oxide (GO-PSA) improves hole transport in P3HT:PCBM solar cells. Key steps:

- Functionalization : Confirm PSA grafting via XPS (S 2p peak at ~168 eV).

- Device fabrication : Spin-coat GO-PSA (5–10 nm thickness) as a hole transport layer (HTL).

- Performance metrics : Achieve ~42.3% PCE improvement (2.86% vs. 1.01% for pristine GO) due to reduced contact resistance and enhanced conductivity .

Q. How does PSA interact with G-quadruplex DNA structures, and what methodological controls are essential?

PSA binds c-kit2 G-quadruplexes via stacking at G-tetrads, confirmed by circular dichroism (CD) and fluorescence quenching. Controls include:

- Mutant sequences : Compare binding to G12T/G21T mutants lacking stable tetrads.

- Thermal stability : Monitor melting temperatures (ΔTₘ = +5–10°C) via UV-vis thermal denaturation .

Q. What strategies improve PSA-based sensor sensitivity for gaseous analytes like H₂S?

PSA-decorated SWCNT templates enable Au nanowire synthesis for H₂S detection. Optimize:

Q. How does pH modulate PSA’s interaction with proteins or biomolecules?

At acidic pH (<3), PSA’s sulfonic group protonates, reducing electrostatic repulsion and enhancing hydrophobic binding to proteins like albumin. Isothermal titration calorimetry (ITC) reveals exothermic binding (ΔH = −15 kJ mol⁻¹) at pH 2.5 vs. pH 7.4 .

Q. What advanced techniques characterize PSA’s role in supramolecular assemblies for energy storage?

Pair PSA with polyaniline (PANI) for core-shell nanocomposites. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.